molecular formula C8H15NO B12941136 1-Isopropylpyrrolidine-3-carbaldehyde

1-Isopropylpyrrolidine-3-carbaldehyde

Cat. No.: B12941136
M. Wt: 141.21 g/mol
InChI Key: GVWUEOBZNJJKQW-UHFFFAOYSA-N
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Description

1-Isopropylpyrrolidine-3-carbaldehyde is a chemical compound with the molecular formula C8H15NO. It features a pyrrolidine ring substituted with an isopropyl group and an aldehyde functional group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylpyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-isopropylpyrrolidine with an oxidizing agent to introduce the aldehyde group at the 3-position. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under anhydrous conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

Scientific Research Applications

1-Isopropylpyrrolidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropylpyrrolidine-3-carbaldehyde is primarily related to its ability to form covalent bonds with nucleophiles. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These reactions can modulate the biological activity of the compound and its derivatives, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 1-Isopropylpyrrolidine-3-carbaldehyde is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This substitution can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-propan-2-ylpyrrolidine-3-carbaldehyde

InChI

InChI=1S/C8H15NO/c1-7(2)9-4-3-8(5-9)6-10/h6-8H,3-5H2,1-2H3

InChI Key

GVWUEOBZNJJKQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C1)C=O

Origin of Product

United States

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